molecular formula C24H32O4 B1201957 Estra-1,3,5(10)-triene-3,16alpha-diol, dipropionate CAS No. 5458-94-6

Estra-1,3,5(10)-triene-3,16alpha-diol, dipropionate

Cat. No. B1201957
CAS RN: 5458-94-6
M. Wt: 384.5 g/mol
InChI Key: SPPGAQTVRFMVLJ-ISPHGWFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-triene-3,16alpha-diol dipropionate is a steroid ester.

Scientific Research Applications

Estrogen Receptor Selectivity

  • Estra-1,3,5(10)-triene derivatives have been synthesized and tested for their binding affinities to estrogen, androgen, and progesterone receptors. These derivatives show selectivity for estrogen receptors, with relatively low binding affinities compared to the reference molecule estra-1,3,5(10)-triene-3,17beta-diol (Tapolcsányi et al., 2002).

Synthesis and Conformation Analysis

  • Synthesis of diasteromeric 16,17-diols in the estra-1,3,5(10)-triene series has been conducted, providing insights into the conformational properties and reactivity of these compounds (Schwarz et al., 2003).

Radiolabelled Probes for Imaging

  • Novel 7α-alkoxy-17α-(4'-halophenylethynyl)estra-1,3,5(10)-triene derivatives have been synthesized and characterized for potential use as radiolabelled probes in imaging estrogen receptor-positive tumors (Neto et al., 2012).

Steroidal Anti-Estrogens

  • The monograph by Kuznetsov, Levina, and Zavarzin (2021) summarizes methods for the synthesis of estra-1,3,5(10)-triene derivatives and discusses the chemistry of steroidal antiestrogens, which are promising drugs for hormonal therapy. The stereochemical features and specific problems of modifying the steroid nucleus of estratrienes are highlighted (Kuznetsov, Levina, & Zavarzin, 2021).

Anti-Ovarian Cancer Activities

  • Synthesized estra-1,3,5(10)-triene derivatives have shown potent anti-ovarian cancer activities, with mechanisms suggested to involve topoisomerase II and V600EBRAF inhibition (El-Naggar et al., 2019).

Antibacterial and Antiproliferative Activities

  • Omega-pyridiniumalkylethers of steroidal phenols, including estra-1,3,5(10)-triene derivatives, have been synthesized and shown to possess potent antibacterial and antiproliferative activities (Lange et al., 2004).

properties

CAS RN

5458-94-6

Product Name

Estra-1,3,5(10)-triene-3,16alpha-diol, dipropionate

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(8S,9S,13R,14S,16R)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-18-15(12-16)6-8-20-19(18)10-11-24(3)14-17(13-21(20)24)28-23(26)5-2/h7,9,12,17,19-21H,4-6,8,10-11,13-14H2,1-3H3/t17-,19-,20-,21+,24-/m1/s1

InChI Key

SPPGAQTVRFMVLJ-ISPHGWFKSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1)C)C=CC(=C4)OC(=O)CC

SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1)C)C=CC(=C4)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1)C)C=CC(=C4)OC(=O)CC

Other CAS RN

5458-94-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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